![molecular formula C7H9BN2O2S B13509073 (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid](/img/structure/B13509073.png)
(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid is a heterocyclic compound that contains both a thieno and pyrazole ring fused together. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid typically involves the cyclization of appropriate precursors followed by the introduction of the boronic acid group. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a thieno precursor under specific conditions to form the fused ring system. The boronic acid group is then introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials. The process is designed to maximize yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions: (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ester.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Alcohols, esters.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to form stable complexes with various biomolecules suggests potential enzyme inhibition and receptor modulation activities .
類似化合物との比較
- 1,3-Dimethyl-1H-pyrazol-5-ylboronic acid
- 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 1,3-Dimethyl-1H-pyrazol-5-amine
Uniqueness: (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid is unique due to the presence of both a thieno and pyrazole ring fused together, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of novel therapeutics .
特性
分子式 |
C7H9BN2O2S |
|---|---|
分子量 |
196.04 g/mol |
IUPAC名 |
(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O2S/c1-4-5-3-6(8(11)12)13-7(5)10(2)9-4/h3,11-12H,1-2H3 |
InChIキー |
IDAFXWWPHJAVLK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(S1)N(N=C2C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13508990.png)
![rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
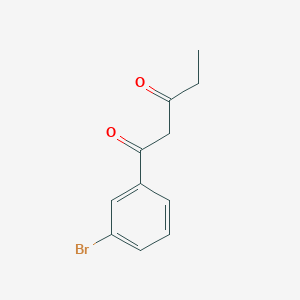
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13509004.png)
![1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene](/img/structure/B13509019.png)
![[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride](/img/structure/B13509022.png)
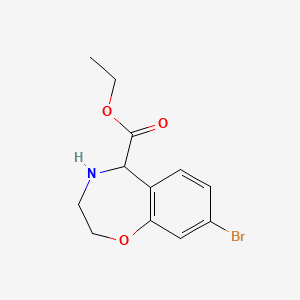
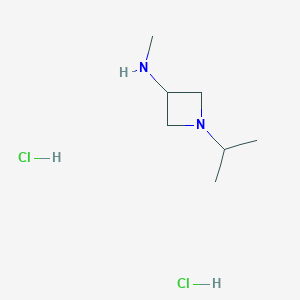
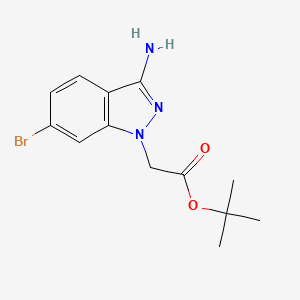
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride](/img/structure/B13509054.png)
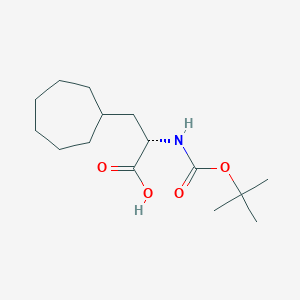
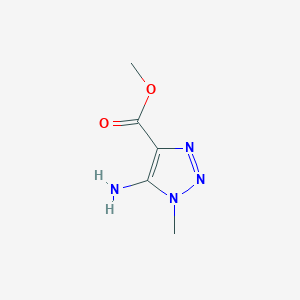
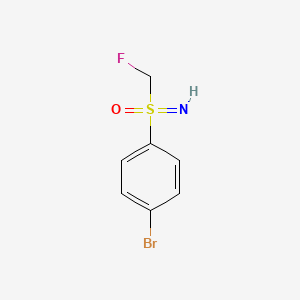
![Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate](/img/structure/B13509088.png)
